molecular formula C18H17IN4O2S B12470519 N-(4-iodophenyl)-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(4-iodophenyl)-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12470519
M. Wt: 480.3 g/mol
InChI Key: IHFFCUOSIKNOAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-iodophenyl)-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: is a complex organic compound that features a combination of iodophenyl, methoxyphenyl, and triazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-iodophenyl)-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazides and aldehydes under acidic or basic conditions.

    Introduction of the Iodophenyl Group: This step often involves an iodination reaction using reagents like iodine or N-iodosuccinimide (NIS).

    Attachment of the Methoxyphenyl Group: This can be done through a nucleophilic substitution reaction where a methoxyphenyl halide reacts with a nucleophile.

    Formation of the Acetamide Linkage: This involves the reaction of an amine with an acylating agent such as acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the iodophenyl group, converting it to a phenyl group.

    Substitution: The triazole ring and the iodophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of deiodinated phenyl derivatives.

    Substitution: Formation of various substituted triazole and phenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of metal catalysts.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology

    Biological Probes: The compound can be used as a probe to study biological processes due to its ability to interact with specific biomolecules.

Medicine

    Drug Development:

Industry

    Material Science: The compound can be used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism of action of N-(4-iodophenyl)-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing enzymatic activity. The iodophenyl and methoxyphenyl groups can interact with hydrophobic pockets in proteins, affecting their function. The compound may also modulate signaling pathways by binding to receptors or enzymes involved in cellular communication.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • N-(4-chlorophenyl)-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • N-(4-fluorophenyl)-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Uniqueness

The presence of the iodophenyl group in N-(4-iodophenyl)-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide imparts unique properties such as higher molecular weight and increased hydrophobicity compared to its bromine, chlorine, and fluorine analogs. This can influence its reactivity, binding affinity, and overall biological activity.

Properties

Molecular Formula

C18H17IN4O2S

Molecular Weight

480.3 g/mol

IUPAC Name

N-(4-iodophenyl)-2-[[5-(4-methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C18H17IN4O2S/c1-23-17(12-3-9-15(25-2)10-4-12)21-22-18(23)26-11-16(24)20-14-7-5-13(19)6-8-14/h3-10H,11H2,1-2H3,(H,20,24)

InChI Key

IHFFCUOSIKNOAI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)I)C3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.